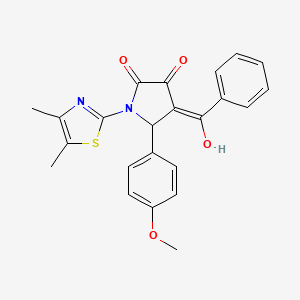

4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Übersicht

Beschreibung

4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolone and benzoyl groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to a carbonyl group.

Reduction: : The carbonyl group can be reduced to an alcohol.

Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of a carboxylic acid derivative.

Reduction: : Formation of an alcohol derivative.

Substitution: : Formation of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving thiazole derivatives and pyrrole scaffolds. The synthesis typically involves the reaction of substituted benzoyl compounds with thiazole and pyrrole moieties under specific conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antiviral Properties

Research indicates that compounds similar to 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibit antiviral activity. For instance, a study demonstrated that derivatives containing the thiazole moiety showed inhibitory effects against viral replication mechanisms. The IC50 values for related compounds were reported to be in the micromolar range, suggesting that structural modifications can enhance their efficacy against specific viruses .

Antibacterial Activity

Thiazole derivatives have garnered attention for their antibacterial properties. The compound has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacterial strains. In vitro studies have shown promising results, with some derivatives displaying significant inhibition of bacterial growth, indicating potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that the compound may interfere with critical signaling pathways involved in cell survival and proliferation .

Case Studies

Wirkmechanismus

The exact mechanism of action of this compound depends on its specific biological target. It may interact with enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved is crucial for developing its applications in medicine and biology.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiazole derivatives or pyrrolone-based molecules. the presence of the benzoyl and methoxy groups sets it apart, potentially leading to different biological activities and applications.

List of Similar Compounds

Thiazole derivatives: : Compounds containing the thiazole ring.

Pyrrolone-based molecules: : Compounds with the pyrrolone structure.

Benzoyl derivatives: : Compounds with the benzoyl functional group.

Methoxy-substituted compounds: : Compounds with methoxy groups.

Biologische Aktivität

The compound 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Benzoyl group : Contributes to the lipophilicity and potential interactions with biological targets.

- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Hydroxy group : Implicated in enhancing solubility and reactivity.

- Methoxyphenyl group : Often associated with increased biological activity due to electron-donating properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, the presence of the thiazole moiety is linked to enhanced cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key cellular pathways involved in cancer proliferation has been documented:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 21.8 | Inhibition of matriptase activation |

| 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | U251 | 2.6 | Inhibition of matriptase activation |

| 1-(4-nitrophenyl)-3-hydroxy-pyrrolidinone | Various | <10 | Antimicrobial properties |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against specific cancer cell lines .

Antimicrobial Activity

The thiazole moiety in this compound is also associated with antimicrobial properties. Studies have shown that derivatives of thiazoles exhibit significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that certain derivatives may possess neuroprotective effects, potentially through the modulation of neurotrophic factors such as CREB (cAMP response element-binding protein) and NRF2 (nuclear factor erythroid 2-related factor 2). These pathways are crucial for neuronal survival and function .

Study 1: Anticancer Activity

In a study examining the anticancer effects of similar compounds, researchers found that modifications to the thiazole and phenyl groups significantly influenced cytotoxicity. The presence of methoxy groups was particularly noted for enhancing activity against human glioblastoma cells .

Study 2: Inhibition of Matriptase Activation

A high-throughput screening identified several compounds, including those structurally similar to our target compound, as effective inhibitors of matriptase activation—a serine protease implicated in cancer metastasis. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrole scaffold were critical for inhibitory potency .

Eigenschaften

IUPAC Name |

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-13-14(2)30-23(24-13)25-19(15-9-11-17(29-3)12-10-15)18(21(27)22(25)28)20(26)16-7-5-4-6-8-16/h4-12,19,26H,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSKDGKJARINJQ-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.